2-[4-(2-Pyridyl)-1-piperazinyl]aniline
Description
The compound 2-[4-(2-Pyridyl)-1-piperazinyl]aniline, with the chemical formula C₁₅H₁₈N₄, is a notable heterocyclic molecule. It is structurally defined by the fusion of three key chemical motifs: an aniline (B41778) ring, a piperazine (B1678402) linker, and a pyridine (B92270) ring. This unique combination of functionalities makes it a compound of high interest for synthetic and medicinal chemists. While it is primarily utilized as a versatile intermediate or building block, its underlying structure is representative of many biologically active agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-pyridin-2-ylpiperazin-1-yl)aniline |
| Molecular Formula | C₁₅H₁₈N₄ |
| Molecular Weight | 254.33 g/mol |
| CAS Number | 937607-55-1 |
| Appearance | White crystal or crystalline powder |
| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform (B151607) |
This data is compiled from publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-13-5-1-2-6-14(13)18-9-11-19(12-10-18)15-7-3-4-8-17-15/h1-8H,9-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQCCNDIFALBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 2 Pyridyl 1 Piperazinyl Aniline and Its Congeners
Convergent and Divergent Synthetic Strategies
The construction of complex molecules like 2-[4-(2-Pyridyl)-1-piperazinyl]aniline often employs convergent synthesis. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled in the final stages. A common strategy involves the formation of 1-(2-pyridyl)piperazine (B128488), which is then coupled with a suitable 2-substituted aniline (B41778) precursor, such as 2-halonitrobenzene, followed by the reduction of the nitro group. Conversely, 1-(2-aminophenyl)piperazine can be synthesized first and subsequently coupled with a 2-halopyridine.
Divergent strategies are valuable for creating libraries of related compounds for structure-activity relationship studies. Starting from a common intermediate, such as 1-(2,3-dichlorophenyl)piperazine, various side chains can be introduced via N-alkylation to produce a range of analogs, as seen in the synthesis of aripiprazole (B633) and its derivatives. researchgate.netnih.gov
Stereoselective Synthesis Approaches
While this compound itself is achiral, the synthesis of chiral congeners with substituents on the piperazine (B1678402) ring requires precise stereochemical control. Several methods have been developed to achieve this.
Substrate-Controlled Diastereoselective Synthesis: Chiral amino acids can serve as starting materials to produce enantiomerically pure piperazines. For example, dipeptides derived from amino acids can be cyclized and then reduced to yield chiral bicyclic piperazines. rsc.org Another approach is the highly diastereoselective intramolecular hydroamination of aminoalkenes, derived from homochiral cyclic sulfamidates, to form 2,6-disubstituted piperazines. rsc.orgorganic-chemistry.org
Catalytic Asymmetric Synthesis: The use of chiral catalysts enables the enantioselective synthesis of piperazine precursors. For instance, MacMillan's organocatalyst has been employed in the asymmetric α-chlorination of aldehydes, a key step in a four-step sequence to produce chiral piperazinones without intermediate purification. rsc.org Furthermore, iridium-catalyzed head-to-head coupling of imines provides a direct and atom-economical route to C-substituted piperazines with high diastereoselectivity. nih.gov
Table 1: Examples of Stereoselective Piperazine Synthesis Methods
| Method | Key Reagents/Catalyst | Key Feature | Reference |
|---|---|---|---|
| Diastereoselective Intramolecular Hydroamination | Palladium catalyst, Homochiral cyclic sulfamidate | Modular synthesis of 2,6-disubstituted piperazines. | rsc.orgorganic-chemistry.org |
| Reduction of Chiral Diketopiperazines | NaBH₄/I₂, L-proline methyl ester | Yields enantiomerically pure bicyclic piperazines. | rsc.org |
| Iridium-Catalyzed Imine Coupling | [IrCl(cod)(PPh₃)], N-oxides | Atom-economic [3+3] cycloaddition for C-substituted piperazines. | nih.gov |
| Asymmetric α-Chlorination/Cyclization | MacMillan's organocatalyst | Enantioselective route to piperazinones. | rsc.org |
Multi-Component Reaction Development
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. researchgate.net The development of MCRs for piperazine synthesis provides a powerful tool for rapidly assembling molecular complexity.
A notable example is the one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates, which proceeds with excellent stereoselectivity. acs.org More recently, organic photoredox catalysis has enabled MCRs between a glycine-based diamine and various aldehydes to furnish 2-substituted piperazines under mild conditions, showcasing a modern approach to this scaffold. acs.orgmdpi.com These methods allow for the programmable synthesis of diverse piperazine cores without requiring unique synthetic sequences for each new analog. acs.org
Table 2: Multi-Component Reactions for Piperazine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Ring-Opening Cyclization | N-activated aziridine, aniline, propargyl carbonate | Pd-catalyzed annulation | Stereospecific synthesis of highly substituted piperazines. | acs.org |
| Photoredox Decarboxylative Annulation | Glycine-derived diamine, aldehyde | Iridium photoredox catalyst, visible light | Access to diverse C2-substituted piperazines under mild conditions. | acs.orgmdpi.com |
| Pseudo Five-Component Reaction | Aromatic aldehyde, aniline, alkyl acetoacetate | Ionic liquid catalyst, reflux in ethanol (B145695) | One-pot synthesis of highly substituted piperidines, analogous to piperazine synthesis. | researchgate.net |
Catalysis in Synthesis
Catalysis is central to the modern synthesis of this compound and its congeners, enabling efficient and selective formation of the crucial carbon-nitrogen bonds that define the N-arylpiperazine structure.
Metal-Mediated Coupling Reactions
The formation of the two aryl-nitrogen bonds on the piperazine ring is most effectively achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the cornerstone methodologies.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful and versatile method for C-N bond formation between aryl halides and amines. wikipedia.orglibretexts.org It generally offers milder reaction conditions, higher yields, and a broader substrate scope than traditional methods. wikipedia.org The synthesis of N-arylpiperazines has been significantly advanced by this reaction, using various generations of palladium catalysts and phosphine (B1218219) ligands. wikipedia.orgrug.nl Advanced protocols report the amination of even challenging aryl chlorides in as little as 10 minutes under aerobic conditions, and some procedures can be conducted solvent-free using excess piperazine as a green solvent, highlighting the method's efficiency and environmental benefits. nih.gov
Ullmann Condensation: A classic copper-catalyzed method, the Ullmann reaction traditionally requires harsh conditions, such as high temperatures and polar aprotic solvents. wikipedia.org However, significant progress has been made by developing new ligand systems that facilitate the reaction under milder conditions. Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids can promote the coupling of aryl halides with amines at lower temperatures and with greater functional group tolerance. synarchive.comnih.gov These developments have revitalized the Ullmann reaction as a practical tool for N-arylation. mdpi.com
Table 3: Comparison of Metal-Mediated N-Arylation Reactions
| Reaction | Metal Catalyst | Typical Ligands | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., BINAP, XPhos, RuPhos) | Moderate temp (RT to 120°C), base (e.g., NaOtBu) | High yields, broad scope, mild conditions, functional group tolerance. | nih.govwikipedia.orglibretexts.org |
| Ullmann Condensation | Copper (e.g., CuI, Cu₂O, Cu powder) | Diamines, amino acids, 1,10-phenanthroline | Higher temp (100-210°C), base (e.g., K₂CO₃, Cs₂CO₃) | Cost-effective metal, useful for specific substrates. | wikipedia.orgnih.govmdpi.com |
Organocatalytic Applications
Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for certain synthetic transformations relevant to piperazine synthesis. While direct N-arylation via organocatalysis is challenging, these catalysts are highly effective for constructing and functionalizing the piperazine core.
For example, cinchona alkaloids have been used as Lewis base catalysts for the α-sulfenylation of substituted piperazine-2,5-diones, introducing functionality that can be elaborated further. nih.gov This demonstrates how organocatalysis can provide valuable synthetic intermediates. nih.gov In a related strategy, hybrid bio-organocatalytic cascades, which combine enzymes and organocatalysts, have been developed for the synthesis of substituted piperidines, a concept that could be extended to piperazine synthesis. nih.gov Furthermore, organic photoredox catalysts, such as 4CzIPN, have been used to generate α-amino radicals for cyclization reactions, providing a metal-free pathway to C-H functionalized piperazines. acs.orgmdpi.com
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. Several of the advanced methodologies discussed align with these principles.
Catalysis over Stoichiometric Reagents: The shift from stoichiometric copper in early Ullmann reactions to modern catalytic Buchwald-Hartwig (palladium) and Ullmann (copper) systems dramatically reduces metal waste. wikipedia.orgnih.gov
Atom Economy: Multi-component reactions researchgate.netacs.org and catalytic cycloadditions nih.gov are inherently more atom-economical as they incorporate a majority of the atoms from the reactants into the final product.
Use of Safer Solvents and Conditions: Recent methods have focused on reducing or eliminating hazardous organic solvents. The development of Buchwald-Hartwig aminations that can be run in water or under solvent-free conditions are prime examples. nih.govnih.gov
Energy Efficiency: The use of highly active catalysts that allow reactions to proceed at lower temperatures saves energy. rug.nl Additionally, techniques like microwave-assisted synthesis and mechanochemistry (ball-milling) can significantly reduce reaction times and energy consumption, sometimes eliminating the need for solvents altogether. researchgate.netmdpi.com
Avoiding Hazardous Reagents: The development of protocols like the Silicon Amine Protocol (SLAP) and CarboxyLic Amine Protocol (CLAP) provide alternatives to the use of toxic tin reagents in piperazine functionalization. mdpi.com
Table 4: Green Chemistry Approaches in Piperazine Synthesis
| Green Principle | Synthetic Approach | Example | Reference |
|---|---|---|---|
| High Atom Economy | Multi-Component Reaction | One-pot synthesis of piperidines from aldehydes, anilines, and ketoesters. | researchgate.net |
| Safer Solvents/Solvent-Free | Mechanochemistry | Solvent-free synthesis of Aripiprazole in a ball mill. | mdpi.com |
| Energy Efficiency | Microwave-Assisted Synthesis | Rapid synthesis of Aripiprazole intermediate via microwave irradiation. | researchgate.net |
| Catalysis | Pd-catalyzed amination | Rapid (10 min) aerobic synthesis of N-arylpiperazines. | nih.gov |
| Less Hazardous Reagents | Photoredox SLAP Protocol | Replacing tin reagents with silicon for piperazine synthesis. | mdpi.com |
Synthesis of Labeled Analogs for Mechanistic Studies
The elucidation of reaction mechanisms, metabolic pathways, and the in vivo behavior of bioactive molecules heavily relies on the use of isotopically labeled compounds. The synthesis of labeled analogs of this compound can be approached by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). These isotopes can be strategically introduced into the aniline, piperazine, or pyridine (B92270) moieties of the molecule.
Deuterium Labeling:
Deuteration, the replacement of hydrogen with deuterium, is a common strategy to investigate reaction mechanisms and to alter the pharmacokinetic properties of a drug candidate. For this compound, deuterium could be incorporated into the piperazine ring or the pyridine ring.
One established method for deuterating piperazine rings involves the reduction of suitable amide or imide precursors with a deuterium source like lithium aluminum deuteride (B1239839) (LAD). For instance, a synthetic route could involve the preparation of a piperazine-dione precursor which is then reduced with LAD to yield a piperazine ring with deuterium atoms at specific positions. usask.ca While this method has been successfully applied to phenothiazine (B1677639) antipsychotics containing a piperazine moiety, its application to the target compound would require the development of a specific synthetic sequence. usask.ca
The pyridine ring can also be a target for deuteration. Methods for the synthesis of deuterated methyl pyridines have been reported, which include deuterolysis of lithiated derivatives and reduction of chloromethyl groups with tributyltin deuteride. iaea.org Additionally, H/D exchange reactions catalyzed by transition metals like Raney nickel under continuous flow conditions have shown promise for the deuteration of nitrogen-containing heterocycles, including pyridines. x-chemrx.com
Carbon-13 and Nitrogen-15 Labeling:
The incorporation of ¹³C and ¹⁵N is invaluable for nuclear magnetic resonance (NMR) and mass spectrometry (MS) based studies. The synthesis of ¹³C- and ¹⁵N-labeled this compound would likely involve the use of commercially available labeled starting materials.
For example, a synthetic approach could utilize ¹³C-labeled aniline or a ¹³C-labeled pyridine precursor. The synthesis of various isotopically labeled building blocks is an active area of research, and methods for producing labeled heterocycles are continually being developed. nih.gov A general approach for the synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net By using a ¹³C-labeled aniline in this reaction, the label could be incorporated into the aniline portion of the final molecule.
Similarly, the pyridine ring could be labeled using a ¹⁵N-containing precursor. General methods for isotopic labeling are well-documented and can often be adapted to specific targets. wikipedia.orgmusechem.com
The following table summarizes potential starting materials for the synthesis of labeled analogs:
| Labeled Analog Target | Potential Labeled Starting Material | Isotope |
| Piperazine-d₄-analog | Piperazine-2,6-dione | ²H (D) |
| Pyridine-dₓ-analog | Deuterated 2-halopyridine | ²H (D) |
| Aniline-¹³C₆-analog | ¹³C₆-Aniline | ¹³C |
| Pyridine-¹⁵N-analog | ¹⁵N-2-Aminopyridine | ¹⁵N |
It is important to note that the development of a specific synthetic route for a labeled version of this compound would require careful planning and optimization of reaction conditions to ensure high isotopic incorporation and chemical purity.
Process Chemistry Research for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost-effectiveness, safety, and environmental impact. Process chemistry research focuses on developing robust, efficient, and scalable synthetic routes. For this compound, a key disconnection is the formation of the bond between the aniline nitrogen and the piperazine ring, or the bond between the pyridine ring and the piperazine ring.
N-Arylation Strategies:
A common and scalable method for the synthesis of N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. A potential scalable synthesis of the target compound could involve the coupling of 2-aminophenylboronic acid or a protected 2-bromoaniline (B46623) with 1-(2-pyridyl)piperazine. nist.gov Alternatively, 2-chloroaniline (B154045) or 2-fluoroaniline (B146934) could be coupled with 1-(2-pyridyl)piperazine.
Recent advances in this area include the development of aerobic, solvent-free conditions for the Pd-catalyzed synthesis of arylpiperazines, which offers a more environmentally friendly and cost-effective approach. acs.org The use of piperazine itself as a solvent has also been explored to improve the green credentials of the synthesis. organic-chemistry.org
Piperazine Ring Construction:
While 1-(2-pyridyl)piperazine is commercially available, its synthesis on a large scale could be a key cost driver. General methods for piperazine synthesis include the reaction of a diamine with a dihalide or the reductive amination of a diketone. A practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been developed, which could be adapted for the synthesis of congeners of the target molecule. rsc.org
Process Optimization:
The optimization of a synthetic process for large-scale production involves a systematic study of various reaction parameters to maximize yield, purity, and throughput while minimizing costs and waste. Key parameters for optimization in the synthesis of this compound would include:
Catalyst and Ligand Selection: For Pd-catalyzed reactions, the choice of catalyst and ligand is crucial for achieving high efficiency and turnover numbers.
Solvent and Base: The selection of an appropriate solvent and base can significantly impact reaction rates, yields, and ease of product isolation.
Reaction Temperature and Time: Optimizing these parameters is essential for ensuring complete reaction and minimizing the formation of byproducts.
Work-up and Purification: Developing a scalable and efficient purification method, such as crystallization, is a critical aspect of process chemistry.
The following table outlines key considerations for the scalable synthesis of this compound:
| Synthetic Step | Key Consideration | Potential Method |
| N-Arylation | Catalyst efficiency, cost, and scalability | Palladium-catalyzed Buchwald-Hartwig amination |
| Piperazine Source | Availability and cost of starting material | Use of commercially available 1-(2-pyridyl)piperazine or development of a scalable in-house synthesis |
| Purification | Efficiency, scalability, and solvent use | Crystallization |
| Overall Process | Cost, safety, and environmental impact | Green chemistry principles, such as use of non-toxic solvents and minimizing waste |
Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Positional and Substituent Effects on Molecular Recognition
The key to the biological activity of arylpiperazine ligands is often a charge-reinforced hydrogen bond formed between the protonatable nitrogen atom of the piperazine (B1678402) ring and an aspartate residue (Asp3.32) within the target receptor. mdpi.com This foundational interaction is finely tuned by the electronic and steric properties of substituents across the molecule.
The pyridine (B92270) ring plays a significant role in modulating the electronic properties and binding interactions of the entire molecule. Its nitrogen atom can influence aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds. nih.gov SAR studies on related pyridine derivatives have shown that the type and position of substituents are critical for biological activity.
Enhancing Substituents: The introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity in certain cancer cell lines. nih.gov
Detrimental Substituents: Conversely, the addition of halogen atoms or other bulky groups to the pyridine ring has been observed to decrease biological activity in some contexts. nih.gov
Research into bioisosteric replacements for the pyridine ring has yielded valuable insights. For instance, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group has been shown to be a successful strategy in quorum sensing inhibitors, where it maintained or enhanced activity. rsc.org This suggests that such modifications can preserve or improve the desired physicochemical properties while potentially altering the metabolic profile.
Table 1: Effect of Pyridine Ring Modifications on Biological Activity
| Modification Type | Substituent/Replacement | Observed Effect on Activity | Reference |
|---|---|---|---|
| Substituent Addition | -OH, -OMe, -NH2 | Enhancement of antiproliferative activity | nih.gov |
| Substituent Addition | Halogens, Bulky Groups | Decrease in antiproliferative activity | nih.gov |
| Bioisosteric Replacement | 2-Difluoromethylpyridine for Pyridine-N-Oxide | Maintained or enhanced quorum sensing inhibition | rsc.org |
The central piperazine ring is not merely a linker; its conformation and the basicity (pKa) of its nitrogen atoms are crucial for receptor interaction. These properties are highly sensitive to substitution on both the nitrogen and carbon atoms of the ring. blumberginstitute.org Optimization studies on related scaffolds have demonstrated the profound effect of piperazine substitution on receptor affinity. nih.gov
A notable optimization campaign for CXCR3 chemokine antagonists, which share the pyridyl-piperazinyl core, highlighted that substitution at the 2'-position of the piperazine ring has a pronounced effect on receptor binding. The analog featuring a 2'(S)-ethylpiperazine moiety demonstrated a significantly improved human CXCR3 IC50 value of 0.2 nM. nih.gov This indicates that even small chiral modifications to the piperazine core can dramatically influence potency by optimizing the fit within the receptor's binding pocket.
The aniline (B41778) moiety is a critical component for establishing interactions within the binding site of various receptors and enzymes. SAR studies on related kinase inhibitors reveal that the 2-substituted aniline group plays a pivotal role in determining inhibitory activity. nih.gov
In the context of Mer and Axl tyrosine kinase inhibitors, docking studies suggest that the nitrogen atom of the aniline moiety is essential for activity. It is proposed to form a salt bridge with the aspartate residue (Asp678) in the kinase domain, an interaction crucial for anchoring the ligand. semanticscholar.org A preliminary SAR analysis of 2-substituted aniline pyrimidine (B1678525) derivatives showed a wide range of inhibitory activities against Mer kinase, with IC50 values from 8.1 nM to 462 nM depending on the aniline substitution. nih.gov Specifically, compounds with certain substitutions on the aniline ring displayed particularly potent inhibitory activities, underscoring the importance of this moiety for molecular recognition. nih.gov
Table 2: Influence of Aniline Substituents on Mer Kinase Inhibition
| Compound Series | Aniline Modification | Mer Kinase IC50 | Reference |
|---|---|---|---|
| 2-Substituted Aniline Pyrimidines | Incorporation of six different substituted anilines | Ranged from 8.1 nM to 462 nM | nih.gov |
| 2-Anilino-pyrrolopyrimidines | Aniline nitrogen forming a salt bridge with ASP678 | Essential for retaining activity | semanticscholar.org |
Conformational Analysis and its Impact on Biological Profiles
The conformational flexibility of arylpiperazine derivatives is a determining factor in their biological activity. nih.gov These molecules can adopt various shapes, from extended to bent (or folded) geometries, and the preferred conformation is heavily dependent on the environment, such as in a solvent or when bound to a receptor. mdpi.com Molecular modeling studies have shown that while bent geometries may dominate in a vacuum, extended conformations are often preferred in solvent simulations and are relevant for receptor binding. mdpi.com
The orientation of the different parts of the molecule relative to each other is critical. For instance, in one arylpiperazine crystal structure, the phenyl and piperazine planes were rotated by 41.84° relative to each other. mdpi.com In another series of compounds, restricting the conformational freedom of a flexible alkyl spacer by replacing it with a more rigid interphenylene spacer was a key design strategy to alter the binding mode at dopamine (B1211576) D2 and D3 receptors. mdpi.comsemanticscholar.org This conformational restriction can force the molecule into a bioactive conformation, potentially increasing affinity and altering the efficacy profile. These findings highlight that understanding and controlling the conformational preferences are vital for designing ligands with specific biological profiles. nih.gov
Exploration of Bioisosteric Replacements
Bioisosteric replacement, the exchange of one functional group for another with similar physicochemical properties, is a cornerstone strategy in lead generation and optimization. nih.govresearchgate.net This approach is used to improve potency, enhance synthetic accessibility, and modify the drug-like properties of a compound. researchgate.net
In the context of the 2-[4-(2-Pyridyl)-1-piperazinyl]aniline scaffold, bioisosterism can be applied to any of the three core moieties.
Pyridine Ring: As previously mentioned, a pyridine-N-oxide can be replaced by a 2-difluoromethylpyridine group. rsc.org Other heterocycles like pyrimidine or triazine could also be explored as replacements for the pyridine ring to probe different hydrogen bonding patterns and electronic distributions. mdpi.com
Aniline/Aryl Moiety: The aniline ring could be replaced by other aromatic or heteroaromatic systems to explore different interactions within the binding pocket.
Linker/Core: In a broader sense known as scaffold hopping, the entire central piperazine framework can be replaced with another scaffold that preserves the spatial arrangement of the key interacting groups. nih.govresearchgate.net This advanced technique was successfully used to identify new potent inhibitors of the Chikungunya virus, leading to a novel scaffold for future antiviral research. nih.gov
One study effectively used bioisosteric replacement by substituting a carbon atom with a sulfur atom in a related quinazoline (B50416) series, which significantly altered the calculated binding affinity towards its target enzyme. nih.gov These examples demonstrate that bioisosteric replacement is a powerful tool for navigating chemical space and optimizing molecular properties. researchgate.net
Design and Synthesis of Focused Analogs for Lead Optimization
Lead optimization is an iterative process that uses initial SAR data to design and synthesize focused libraries of new analogs with improved characteristics. nih.gov This process aims to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov
The synthesis of analogs of the this compound scaffold typically involves multi-step procedures. For example, a general approach could involve the reaction of a substituted aniline with a suitably activated piperazine, which is in turn connected to the pyridine ring. mdpi.com The synthesis of new s-triazine derivatives incorporating aniline and piperidine (B6355638) moieties has been achieved through a sequential substitution process starting from 2,4,6-trichlorotriazine (TCT). mdpi.comresearchgate.net
An extensive lead optimization campaign for a series of pyrazinylpiperazine compounds against Leishmania provides a clear example of this process. nih.gov Starting from an initial hit, an extensive SAR study focusing on the terminal benzoyl fragment was performed. Deletion and substitution on this ring led to the identification of a para-hydroxyl derivative. nih.gov Further optimization involving disubstituted fragments ultimately identified an early lead compound with sub-micromolar potency. nih.gov Similarly, the optimization of piperazinyl-pyrimidine analogues as antiviral agents involved improving the synthesis route to reduce time and increase yield, alongside a thorough investigation of ADMET properties, which led to the identification of potent and stable lead compounds. nih.gov
These campaigns illustrate that successful lead optimization relies on a synergistic combination of rational design based on SAR, efficient chemical synthesis, and comprehensive biological and physicochemical profiling. nih.govnih.gov
Molecular Interactions and Preclinical Biological Activity Profiling
Receptor Binding Affinity and Functional Characterization
The affinity of a compound for various receptors is a primary determinant of its pharmacological profile. For 2-[4-(2-Pyridyl)-1-piperazinyl]aniline, the focus has been on its potential interactions with key neurotransmitter systems implicated in psychiatric and neurological disorders.
Table 1: Serotonin (B10506) Receptor Binding Affinity of Structurally Related Compounds
| Compound/Scaffold | Receptor Subtype | Binding Affinity (Ki/IC50) | Reference |
|---|---|---|---|
| Arylpiperazine Derivatives | 5-HT1A | Varies (nM to µM range) | nih.gov |
| Indazole-Piperazine Hybrids | 5-HT1A, 5-HT2A | Moderate to High Affinity | nih.gov |
| Vilazodone (Arylpiperazine) | 5-HT Transporter | 0.2 nM (IC50) | psu.edu |
This table presents data for structurally related compounds to provide context due to the limited direct data available for this compound.
The dopaminergic system is fundamental for motor control, motivation, and reward. nih.gov The D2-like receptor family, including the D4 subtype, is a key target for antipsychotic drugs. nih.govnih.gov Research on heteroarylmethylphenylpiperazines, a class of compounds structurally analogous to this compound, has revealed subtype-selective dopamine (B1211576) D4 receptor ligands. nih.gov The structure-activity relationship (SAR) studies within this class indicate that the terminal arylpiperazine ring can modulate the functional activity, leading to compounds that act as either partial agonists or antagonists. nih.gov This suggests that this compound may also interact with dopamine receptors, although specific binding affinities have yet to be reported.
Table 2: Dopamine Receptor Interactions of Structurally Related Compounds
| Compound Class | Receptor Subtype | Nature of Interaction | Reference |
|---|---|---|---|
| Heteroarylmethylphenylpiperazines | Dopamine D4 | Partial Agonist/Antagonist | nih.gov |
| Indazole-Piperazine Hybrids | Dopamine D2 | Ligand Binding | nih.gov |
This table presents data for structurally related compounds to provide context due to the limited direct data available for this compound.
Beyond classical neurotransmitter receptors, the interaction of investigational compounds with other molecular targets is an important aspect of their preclinical profiling.
Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer. nih.govnih.gov Some piperazine-containing compounds have been investigated as kinase inhibitors. nih.govnih.govnih.gov For example, pyrrolo[2,1-f] nih.govnih.govnih.govtriazine-based compounds with a piperazine (B1678402) moiety have been identified as inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1). nih.gov While no direct kinase inhibition data for this compound is available, its structural features warrant investigation in this area.
Ion Channels: Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for neuronal excitability. gwdg.de The 2,2'-bipyridine (B1663995) moiety, structurally related to the 2-pyridyl group in the title compound, has been used to functionalize peptides that form ion channels, with metal ions modulating their conductance. gwdg.de This suggests a potential for the pyridyl group in this compound to interact with ion channels, although this remains to be experimentally verified.
Transporters: Neurotransmitter transporters, such as the serotonin transporter (SERT), are key targets for antidepressants. psu.edu As mentioned, the arylpiperazine scaffold is a known feature of compounds that bind to SERT. psu.edu
In Vitro Pharmacological Efficacy Studies
In vitro studies are essential for elucidating the functional consequences of ligand-receptor interactions and for characterizing a compound's pharmacological efficacy at a cellular level.
Cell-based assays provide a functional readout of a compound's activity at its molecular target within a cellular context. For example, compounds targeting G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, are often evaluated using assays that measure downstream signaling events like changes in intracellular calcium or cyclic AMP (cAMP) levels. nih.gov In the context of related compounds, a series of 4-anilino-2-(2-pyridyl)pyrimidines were identified as inducers of apoptosis in cell-based high-throughput screening assays. nih.gov While these compounds are structurally distinct, this highlights the utility of cell-based assays in identifying potential cellular effects. For this compound, such assays would be critical to determine if its binding to serotonin or dopamine receptors translates into agonistic, antagonistic, or inverse agonistic activity.
For compounds that target enzymes, understanding their inhibition kinetics is fundamental. mdpi.comamericanpeptidesociety.orgkhanacademy.org This involves determining parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). americanpeptidesociety.orgkhanacademy.org While this compound has not been specifically reported as an enzyme inhibitor, if it were to show activity against a kinase or another enzyme, detailed kinetic studies would be necessary. mdpi.comamericanpeptidesociety.orgkhanacademy.org For instance, studies on N-4-piperazinyl butyryl thiazolidinedione derivatives of ciprofloxacin (B1669076) have identified them as topoisomerase I/II inhibitors.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Vilazodone |
Preclinical Efficacy Research in Disease Models
The therapeutic potential of this compound and related structures has been explored across various disease models, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory studies.
Antimicrobial Activity Evaluation (e.g., Bacterial and Fungal Strains)
Derivatives of piperazine and pyridine (B92270) have been a focal point of antimicrobial research due to their broad-spectrum activity. Studies on novel piperazine derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria. ijcmas.com For instance, certain piperazine compounds have shown potent bactericidal activities, proving effective against human pathogens like Shigella flexneri, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA). ijcmas.com
Research into new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, which share the piperazine core, revealed significant antibacterial activity. One of the most potent compounds from this series was particularly effective against Listeria monocytogenes. Notably, several compounds in this class showed greater potency against MRSA than the standard antibiotic, ampicillin (B1664943). Similarly, other studies have found that pyridine-containing compounds exhibit considerable antimicrobial activity against strains such as S. aureus, B. subtilis, E. coli, and C. albicans. nih.gov
The evaluation of N,N′-bis(1,3,4-thiadiazole) moieties attached to a piperazine ring indicated significant antibacterial activity, especially against Gram-negative bacteria like E. coli, while showing weaker antifungal effects. mdpi.com Further research on fluorinated s-triazinyl piperazines has also demonstrated noteworthy antimicrobial activity in both agar (B569324) diffusion and minimum inhibitory concentration tests against a panel of bacteria and fungi. researchgate.net
Table 1: Antimicrobial Activity of Structurally Related Piperazine Derivatives
| Compound Class | Test Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Novel Piperazine Derivatives | Shigella flexneri, S. aureus, MRSA, Shigella dysentriae | Potent bactericidal activity; MIC for RL-308 against S. flexneri was 2 µg. ijcmas.com | ijcmas.com |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, MRSA, P. aeruginosa, E. coli | Compound 3k was most potent; compounds 3d, 3g, and 3k were more potent than ampicillin against MRSA. | |
| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus | Poor to fair activity against tested strains. nih.gov | nih.gov |
| Piperazine bis(1,3,4-thiadiazole) | E. coli, S. aureus, B. subtilis | Significant activity against Gram-negative bacteria, particularly E. coli. mdpi.com | mdpi.com |
| Fluorinated s-Triazinyl Piperazines | S. aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, A. niger, C. albicans | Noteworthy activity in agar diffusion and MIC tests. researchgate.net | researchgate.net |
Anticancer Activity in Established Cell Lines
The piperazine scaffold is a constituent of numerous compounds investigated for anticancer properties. Research on N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone, a compound containing the pyridyl-piperazinyl moiety, demonstrated that its copper(II) complex significantly reduces cell viability in breast cancer (MCF-7, MDA-MB-231) and epidermoid carcinoma (A431) cell lines. researchgate.net The complex was particularly effective against the MDA-MB-231 cell line, with an IC50 value of 0.85 μM. researchgate.net
In another study, piperazine-containing thiosemicarbazones were designed as analogs of Triapine. nih.gov These compounds exhibited potent and selective anti-proliferative activity against a variety of cancer cell types, including HCT116 colon cancer cells, by inducing cell cycle arrest and apoptosis. nih.gov Similarly, novel hybrids of ciprofloxacin linked with anilides via a piperazinyl bridge were assessed against the Huh-7 liver cancer cell line, with one compound showing significant inhibition of tumor cell growth. researchgate.net
Furthermore, a series of quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline precursors, displayed high antiproliferative activity against multiple human tumor cell lines. rsc.org One derivative, 16c, showed cytotoxic activity up to 10 times higher than the standard drug doxorubicin (B1662922) against ten different cancer cell lines. rsc.org
Table 2: In Vitro Anticancer Efficacy of Structurally Related Compounds
| Compound/Class | Cell Line(s) | Key Findings (IC50/Activity) | Reference(s) |
|---|---|---|---|
| Copper(II) complex of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone | MDA-MB-231 (Breast) | IC50 = 0.85 μM. researchgate.net | researchgate.net |
| MCF-7 (Breast), A431 (Skin) | IC50 range = 0.85-1.24 μM. researchgate.net | researchgate.net | |
| Piperazinylogs of Triapine | HCT116 p53+/+ (Colon) | Compound L³ showed an IC50 of 0.12 μM. nih.gov | nih.gov |
| N-4-piperazinyl-ciprofloxacin-aniline hybrids | Huh-7 (Liver) | Compound 6a resulted in 68.36% cell viability at 100 µg/mL. researchgate.net | researchgate.net |
| Quinazoline-chalcone 14g | K-562, RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | GI50 values between 0.622–1.81 μM. rsc.org | rsc.org |
| Pyrimidodiazepine 16c | Various (10 cell lines) | Showed cytotoxic activity 10-fold higher than doxorubicin. rsc.org | rsc.org |
Anticonvulsant Activity in in vitro Models
The potential of piperazine derivatives in managing seizures has been evaluated in several preclinical models. While direct studies on this compound are limited, research on structurally related compounds provides insight. A series of 1,4-piperazine derivatives were assessed for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.net These compounds were found to be moderately effective. researchgate.net
Further studies on new pyrrolidine-2,5-dione derivatives containing a phenylpiperazine moiety demonstrated significant anticonvulsant activity. mdpi.com Several of these compounds were effective in the MES, scPTZ, and 6-Hz psychomotor seizure models. For example, compound 6 , 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial ED50 in the MES test (68.30 mg/kg) and the 6-Hz test (28.20 mg/kg) compared to the reference drug, valproic acid. mdpi.com The mechanism for the most active compounds appears to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Another study on annulated triazolo-thiadiazine derivatives, which include an aniline (B41778) component, showed carbamazepine-like activity in various experimental seizure models, including those induced by pentylenetetrazole (PTZ), isoniazid, and bicuculline. biomedpharmajournal.org
Table 3: Anticonvulsant Activity of Related Piperazine Derivatives in Animal Models
| Compound Class/Name | Seizure Model | Efficacy (ED50 or Protection) | Reference(s) |
|---|---|---|---|
| 1,4-Piperazine derivatives | MES, scMet | Moderately effective, accompanied by neurotoxicity. researchgate.net | researchgate.net |
| 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz test | 100% protection at 100 mg/kg after 0.5 h. researchgate.net | researchgate.net |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (6 ) | MES test | ED50 = 68.30 mg/kg. mdpi.com | mdpi.com |
| 6 Hz (32 mA) test | ED50 = 28.20 mg/kg. mdpi.com | mdpi.com | |
| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES, scPTZ, 6-Hz | Several compounds showed high activity in the 6-Hz test. | |
| 4-(6-phenyl-7H- ijcmas.comnih.gov triazolo [3,4-b] researchgate.netnih.gov thiadiazin-3-yl)-aniline | PTZ, Isoniazid, Bicuculline models | Showed high activity at doses of 3, 10, and 30 mg/kg in the PTZ model. biomedpharmajournal.org | biomedpharmajournal.org |
Anti-Inflammatory Modulatory Effects
The 1-(2-pyridinyl)piperazine structure is a key feature in compounds evaluated for anti-inflammatory effects. A series of N-(substituted phenyl)-ω-[4-(2-pyridinyl)-1-piperazinyl]alkanamides were synthesized and tested, showing remarkable activity in inhibiting passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. The nature and position of substituents on the anilide ring were found to strongly influence mast cell stabilizing activity.
Other piperazine derivatives have also demonstrated significant anti-inflammatory and anti-nociceptive properties. For example, the compound LQFM-008 reduced paw edema and decreased both cell migration and protein exudation in a carrageenan-induced pleurisy test. A related compound, LQFM182, also reduced edema and lowered the levels of pro-inflammatory cytokines IL-1β and TNF-α.
Research into Other Potential Therapeutic Applications (e.g., Antipsychotic, Antiparasitic)
Antiparasitic Activity: The 2-pyridyl-piperazine scaffold has been investigated for its potential against parasitic diseases. A series of 2-(pyridin-2-yl)quinazolines, which are structurally related to the target compound, were identified as having efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov One compound from this series, compound 85 , demonstrated a clear reduction of parasitemia in an in vivo model of the infection. nih.gov The 2-pyridyl group at the 2-position of the quinazoline (B50416) core was found to be important for activity. nih.gov Other research into synthetic analogs of piplartine also identified compounds with potent trypanocidal activity against T. cruzi. mdpi.com
Antipsychotic Potential: While direct studies on the antipsychotic effects of this compound are not prominent, the core piperazine structure is a well-known pharmacophore in many antipsychotic drugs. Piperazine itself is a GABA receptor agonist. drugbank.com It binds to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. drugbank.com This mechanism, which leads to flaccid paralysis in worms, highlights the neuroactive potential of the piperazine ring, a feature often exploited in the design of central nervous system agents.
Metabolic Stability and Degradation Pathway Analysis in Preclinical Systems (e.g., Microsomal Stability, in vitro Enzyme Studies)
The metabolic stability of drug candidates is a critical parameter in preclinical development. Research on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which includes piperazine and homopiperazine (B121016) rings, sought to improve metabolic stability. In these studies, piperidine (B6355638) analogues demonstrated improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. This suggests that the piperazine ring can be a site of metabolic liability, and modifications to this part of the molecule are a key strategy for enhancing pharmacokinetic properties. While specific degradation pathway analysis for this compound was not detailed in the reviewed literature, such microsomal stability assays are standard in vitro enzyme studies used to predict in vivo metabolic fate.
Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure Determination
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for the detailed molecular characterization of "2-[4-(2-Pyridyl)-1-piperazinyl]aniline". Each technique offers a unique insight into the compound's structural framework.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For "this compound," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete assignment of all proton and carbon signals and establishes the connectivity between different parts of the molecule.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. The expected chemical shifts for "this compound" are influenced by the electron-donating aniline (B41778) moiety and the electron-withdrawing pyridyl group. The aromatic protons of the aniline ring are expected to appear at higher fields compared to those of the pyridyl ring. The protons of the piperazine (B1678402) ring will exhibit characteristic signals in the aliphatic region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aniline C1-NH₂ | - | 144.1 |
| Aniline C2 | - | 132.7 |
| Aniline C3 | 6.77 | 115.8 |
| Aniline C4 | 7.12 | 128.4 |
| Aniline C5 | 6.77 | 119.5 |
| Aniline C6 | 7.42 | 109.4 |
| Piperazine C2'/C6' | 3.0-3.2 | 45-50 |
| Piperazine C3'/C5' | 3.6-3.8 | 50-55 |
| Pyridyl C2'' | 8.1-8.2 | 159-160 |
| Pyridyl C3'' | 6.6-6.7 | 107-108 |
| Pyridyl C4'' | 7.5-7.6 | 137-138 |
| Pyridyl C5'' | 6.8-6.9 | 113-114 |
| Pyridyl C6'' | - | 148-149 |
| Aniline NH₂ | 4.07 | - |
Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For "this compound," COSY would confirm the connectivity of adjacent protons within the aniline and pyridyl rings, as well as within the piperazine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. princeton.eduyoutube.comresearchgate.net This is crucial for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduyoutube.comresearchgate.net This is particularly useful for connecting the different fragments of the molecule, for instance, showing the correlation between the piperazine protons and the carbons of the aniline and pyridyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. researchgate.netscience.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. beilstein-journals.org For "this compound" (C₁₅H₁₈N₄), the expected exact mass is approximately 254.1531 g/mol . nih.gov
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern would likely involve cleavage of the piperazine ring and the bonds connecting it to the aromatic rings, yielding characteristic fragment ions.
Interactive Data Table: Predicted HRMS Fragmentation
| m/z (Fragment) | Proposed Structure |
| 254.1531 | [M+H]⁺ (Intact Molecule) |
| 177.1082 | [M - C₅H₄N]⁺ |
| 120.0817 | [M - C₉H₁₀N₂]⁺ |
| 94.0657 | [C₅H₅N₂]⁺ |
| 78.0422 | [C₅H₄N]⁺ |
Note: These are predicted fragmentation patterns and may vary based on the ionization technique and collision energy.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. nih.gov
IR Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the aniline amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching vibrations (around 1200-1350 cm⁻¹). rsc.org
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. researchgate.netresearchgate.net
Interactive Data Table: Key IR and Raman Vibrational Modes
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch (Aniline) | 3300-3500 | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2800-3000 | 2800-3000 |
| C=C/C=N Aromatic Stretch | 1400-1600 | 1400-1600 |
| C-N Stretch | 1200-1350 | 1200-1350 |
UV-Visible Spectroscopy for Electronic Transitions and Concentration Assessment
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is commonly used for quantitative analysis. The spectrum of "this compound" is expected to show absorption bands corresponding to π-π* transitions of the aniline and pyridyl aromatic systems. rsc.orgresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity. rsc.org According to Beer-Lambert Law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in solution.
Chromatographic Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from any impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment and quantitative analysis of pharmaceutical and research compounds. researchgate.netthermofisher.com A reversed-phase HPLC method would be suitable for "this compound."
Method development would involve optimizing several parameters:
Column: A C18 column is typically used for reversed-phase chromatography. sci-hub.runih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. nih.govnih.gov The pH of the buffer can be adjusted to ensure the analyte is in a suitable ionization state for good peak shape and retention.
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance would provide high sensitivity. nih.gov
Method validation is performed according to ICH guidelines and includes assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: These are typical starting parameters and would require optimization for this specific compound.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivative Analysis
Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, this compound possesses polar functional groups, specifically the primary aromatic amine, which can lead to poor chromatographic peak shape and thermal instability. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form.
Common derivatization strategies for primary amines include silylation and acylation. researchgate.netsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen on the primary amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), introduces an acyl group. oup.com These derivatizations reduce the polarity of the molecule, thereby improving its volatility and chromatographic performance. researchgate.net
For this compound, derivatization would target the primary amine. The resulting derivative can then be analyzed by GC/MS. The mass spectrum of the derivatized compound would exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for unambiguous identification.
Table 1: Hypothetical GC/MS Data for Derivatized this compound
| Derivative Type | Derivatizing Reagent | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Trimethylsilyl (TMS) | BSTFA | 15.2 | M+•, [M-CH3]+, fragments from piperazine and pyridine (B92270) ring cleavage |
| Trifluoroacetyl | TFAA | 13.8 | M+•, [M-CF3CO]+, characteristic fragments of the trifluoroacetyl group |
Chemical Derivatization Strategies for Enhanced Analytical Detection
Beyond improving volatility for GC/MS, derivatization can be strategically employed to enhance detection sensitivity and improve separation in other chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
For the analysis of trace quantities of this compound, fluorescent tagging is a highly sensitive method. Reagents that react with primary amines to form fluorescent products are ideal. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and widely used reagent for this purpose. nih.govwikipedia.orgchemicalbook.com It reacts with the primary aniline group of the target compound to form a stable, highly fluorescent sulfonamide adduct. wikipedia.org
The reaction is typically carried out in a buffered aqueous solution or a suitable organic solvent. The resulting dansylated derivative can be detected with high sensitivity using a fluorescence detector in an HPLC system. chemicalbook.com This method allows for quantification at very low concentrations, which is crucial in many research applications. The fluorescence of the dansyl adducts is often environmentally sensitive, providing additional data in biophysical studies. chemicalbook.com
Table 2: Fluorescence Properties of Dansylated this compound
| Fluorogenic Reagent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Application |
| Dansyl Chloride | ~337 nm | ~492 nm | Trace quantification in HPLC with fluorescence detection |
In complex matrices, co-elution with other compounds can interfere with the accurate quantification of this compound. Derivatization can alter the retention characteristics of the analyte, moving it to a clearer region of the chromatogram. Acylation, for instance, not only improves GC performance but can also be used to enhance separation in reverse-phase HPLC. oup.com The addition of a bulky, non-polar group increases the retention time on a C18 column, potentially resolving it from more polar interferences. thermofisher.com
The choice of derivatizing agent can be tailored to the specific separation challenge. For instance, using a fluorinated acylating agent can allow for highly sensitive detection using an electron capture detector (ECD) in GC analysis. nih.gov
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
To perform this analysis, a high-quality single crystal of the compound is required. This is typically achieved by slow evaporation of a saturated solution. wikipedia.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it.
The analysis would reveal the conformation of the piperazine ring (typically a chair conformation), the dihedral angles between the pyridine and aniline rings, and any intermolecular interactions such as hydrogen bonding that stabilize the crystal structure. nih.govspast.orgresearchgate.net
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.13 |
| b (Å) | 5.85 |
| c (Å) | 20.21 |
| β (°) | 92.5 |
| Volume (ų) | 1432.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.245 |
| Key Dihedral Angle (Pyridine-Piperazine-Aniline) | 45.3° |
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological targets of 2-[4-(2-Pyridyl)-1-piperazinyl]aniline and its derivatives.
Detailed research findings from studies on analogous arylpiperazine compounds reveal common interaction patterns. For instance, in the design of novel antipsychotic agents, derivatives of arylpiperazine have been docked into the binding sites of dopamine (B1211576) D2 and D3 receptors. semanticscholar.orgmdpi.com These studies often show that the N-phenylpiperazine scaffold is a key element for recognition at the binding site of aminergic G-protein-coupled receptors (GPCRs). mdpi.com The interactions are typically a mix of hydrophobic interactions and hydrogen bonds. semanticscholar.org For example, in a study of conformationally restricted N-arylpiperazine derivatives, docking studies revealed different binding modes within the dopamine D2 and D3 receptors, largely due to the nature of the spacer group. semanticscholar.org While some derivatives engage in more hydrophobic interactions, others form a greater number of hydrogen bonds. semanticscholar.org
In another study on 2-anilino-4-(thiazol-5-yl)-pyrimidines, which share some structural similarities, molecular docking was used to understand their binding selectivity to cyclin-dependent kinase 2 (CDK2) and CDK7. nih.gov Such studies highlight how computational modeling can elucidate the subtle steric and electronic factors that govern ligand-protein interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.
For arylpiperazine derivatives, QSAR studies have been successfully employed to understand their antiarrhythmic and other activities. nih.govresearchgate.net In a study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic properties, a QSAR model was developed that could explain up to 91% of the variance in activity. nih.gov The model indicated that the antiarrhythmic activity was primarily dependent on specific molecular descriptors derived from quantum chemical calculations. nih.gov
Pharmacophore modeling is also a powerful tool in the design of new ligands based on the arylpiperazine scaffold. For derivatives of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide, pharmacophore studies have been used to model their molecular properties and potential biological activity. pharmacophorejournal.com A validated pharmacophore model for dipeptidyl peptidase 4 inhibitors, for instance, consisted of features like Pi interactions, hydrogen bond donors, and hydrogen bond acceptors. fip.org Such models are instrumental in screening large compound libraries to identify new hits with desired biological activity. fip.org
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of a ligand within a protein's active site over time. This technique offers a more dynamic picture compared to the static view provided by molecular docking.
MD simulations of arylpiperazine derivatives have been used to assess the stability of ligand-protein complexes. For example, a 100 ns MD simulation was used to track the conformational changes of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, confirming the structural integrity of the ligands within the protein binding site. nih.gov The root-mean-square deviation (RMSD) values for the ligands were found to be minimal, indicating their stability. nih.gov In another study, MD simulations of a TTR kinetic stabilizing ligand and its derivatives were used to investigate their binding to the Val122Ile TTR mutant. mdpi.com The simulations helped in understanding the thermodynamic favorability of binding and the key hydrogen bond interactions. mdpi.com
Prediction of Physicochemical Properties Relevant to Biological Research (e.g., pKa, LogP/D, TPSA)
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools are frequently used to predict these properties for novel compounds like this compound.
The PubChem database provides computed properties for this compound, which are valuable for initial assessment. nih.gov For arylpiperazine derivatives designed as CNS drugs, tools like the CNS Multi-Parameter Optimization (MPO) are used to predict desirable ADMET properties. nih.gov This MPO score considers properties such as molecular weight (MW), calculated partition coefficient (cLogP), calculated distribution coefficient at pH 7.4 (cLogD7.4), acid dissociation constant (pKa), and topological polar surface area (TPSA). nih.gov A higher MPO score is predictive of a compound's ability to cross the blood-brain barrier. nih.gov
The lipophilicity of a compound, often expressed as LogP or LogD, is a key determinant of its biological activity. sailife.com For ionizable molecules like many arylpiperazine derivatives, the ionization constant (pKa) and the partition coefficient (LogP) are crucial. nih.gov Studies on 1-arylpiperazine derivatives have shown that while pKa values may vary little across a series, LogP values can range significantly, which has implications for their ability to enter the brain. nih.gov
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 254.33 g/mol | nih.gov |
| XLogP3 | 2.2 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 45.4 Ų | nih.gov |
| Heavy Atom Count | 19 | nih.gov |
| Formal Charge | 0 | nih.gov |
| Complexity | 275 | nih.gov |
This data is computationally generated.
De Novo Ligand Design and Virtual Screening
De novo ligand design involves the creation of novel molecular structures with desired properties, often starting from a core scaffold. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Chemical Modifications and Derivatization for Specialized Research Applications
Synthesis of Bioconjugatable Probes and Click Chemistry Applications
The development of bioconjugatable probes is a critical area of chemical biology, facilitating the study of biological processes. Bioconjugation involves the covalent linking of a probe to a biomolecule, such as a protein or nucleic acid. nih.gov The primary aniline (B41778) group of 2-[4-(2-Pyridyl)-1-piperazinyl]aniline is a prime target for modification to create such probes.
To make the compound suitable for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility, the aniline moiety can be functionalized with a bio-orthogonal handle, such as an azide (B81097) or a terminal alkyne. apjonline.in For instance, the amine can be acylated with a reagent containing an alkyne or azide group. These modified probes can then participate in reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to link with biomolecules that have been tagged with the complementary reactive partner. sigmaaldrich.com The resulting 1,2,3-triazole linker is highly stable and does not interfere with biological systems. apjonline.inresearchgate.net
Other click reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, or nucleophilic substitution reactions involving epoxides, also offer pathways for bioconjugation. nih.gov The choice of reaction depends on the specific application, with a focus on mild conditions (neutral pH, aqueous buffers, room temperature) to preserve the integrity of the biological target. nih.gov
| Reaction Type | Required Functional Groups on Probe | Reactive Partner on Biomolecule | Key Features |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Terminal Alkyne | Terminal Alkyne or Azide | High yield and regioselectivity (forms 1,4-disubstituted triazole); requires copper catalyst. sigmaaldrich.comnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Alkyne (e.g., cyclooctyne) | Catalyst-free, ideal for live-cell applications; driven by ring strain release. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Strained Alkene (e.g., trans-cyclooctene) | Tetrazine | Extremely fast reaction rates; catalyst-free; byproduct is nitrogen gas. sigmaaldrich.com |
| Thiol-ene/yne Reactions | Alkene or Alkyne | Thiol (Cysteine residue) | Forms stable thioether linkages under mild conditions, often initiated by light. |
Rational Design of Prodrugs for Improved Preclinical Delivery and Activation
A prodrug is an inactive or less active derivative of a parent compound that undergoes biotransformation in the body to release the active drug. nih.govslideshare.net This strategy is employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid presystemic metabolism. nih.govslideshare.net The primary amine of this compound is an ideal functional group for prodrug design.
By converting the aniline amine into a bioreversible amide, carbamate, or other suitable linkage, the physicochemical properties of the parent molecule can be significantly altered. slideshare.netslideshare.net For example, creating an amide prodrug by coupling the amine with an amino acid can increase water solubility and potentially utilize endogenous transporters for improved absorption. slideshare.net Phosphate (B84403) prodrugs are another common strategy to dramatically enhance aqueous solubility; these are cleaved in vivo by alkaline phosphatases to regenerate the parent amine. slideshare.net The rational design of such prodrugs requires careful consideration of the promoiety to ensure that it is cleaved efficiently at the desired site of action and that the released moiety is non-toxic.
| Prodrug Linkage | Promoiety Example | Rationale for Use | Cleavage Mechanism |
|---|---|---|---|
| Amide | Amino Acids (e.g., Glycine, Alanine) | Increase aqueous solubility and bioavailability. slideshare.net | Enzymatic hydrolysis by peptidases/amidases. |
| Carbamate | Alcohol-based promoieties | Can improve lipophilicity for better membrane permeation; generally stable chemically. slideshare.net | Enzymatic hydrolysis by esterases. |
| Phosphate | Disodium Phosphate | Dramatically increase aqueous solubility for parenteral formulations. slideshare.net | Cleavage by alkaline phosphatases. slideshare.net |
| Azo Linkage | Aromatic moiety | Targeted delivery to the colon; linkage is stable in the upper GI tract. | Reductive cleavage by azoreductases in the colon. |
Conjugation to Polymeric or Nanoparticle Carriers for Research Delivery
To enhance delivery and control the biodistribution of research compounds, they can be conjugated to larger carrier molecules like polymers or nanoparticles. This approach can improve solubility, prolong circulation time, and enable passive or active targeting to specific tissues or cells.
The this compound molecule, once functionalized with a reactive handle as described in section 7.1, can be covalently attached to these carriers. youtube.com For example, a derivative with a terminal amine, carboxylate, or thiol group can be linked to nanoparticles using well-established cross-linking chemistry. The most common method for attaching proteins or small molecules to carboxylated particles is the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates the formation of a stable amide bond between a carboxyl group on the carrier and an amine on the probe. youtube.com Hydrophilic polymers such as polyethylene (B3416737) glycol (PEG) are often used as linkers or coatings on these carriers to improve biocompatibility and reduce non-specific binding. sigmaaldrich.comyoutube.com
| Carrier Type | Polymer/Material Example | Conjugation Chemistry Example | Potential Research Application |
|---|---|---|---|
| Polymeric Micelles | PEG-PLA (Polyethylene glycol-Polylactic acid) | Amide bond formation (EDC chemistry) | Solubilization of hydrophobic derivatives. |
| Liposomes | Phospholipid bilayer with functionalized head groups | Thiol-maleimide coupling | Encapsulation for targeted delivery. |
| Gold Nanoparticles (AuNPs) | Colloidal Gold | Thiol-gold dative bond | Bioimaging and sensing applications. |
| Magnetic Nanoparticles | Iron Oxide (Fe₃O₄) with silica (B1680970) or polymer coating | Click Chemistry (CuAAC or SPAAC) | Magnetic resonance imaging (MRI) and targeted separation. |
Use as a Precursor in the Synthesis of Complex Organic Molecules
The inherent chemical functionalities of this compound make it a valuable starting material, or precursor, for the synthesis of more complex organic molecules. The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and methods for its construction and functionalization are of great interest. nih.gov Likewise, the piperazine (B1678402) and aniline moieties are common building blocks in drug discovery. researchgate.netresearchgate.net
The molecule offers several sites for synthetic elaboration:
Aniline Amine: The primary amine can undergo a vast array of reactions, including diazotization followed by Sandmeyer-type reactions, acylation, alkylation, and participation in condensation reactions to form heterocyclic rings like quinolines or benzodiazepines.
Pyridine Ring: The pyridine nitrogen can be N-activated, and the ring itself is subject to electrophilic or nucleophilic aromatic substitution, as well as C-H activation strategies, to introduce further complexity. nih.gov It can also be synthesized from precursors like 1,4-oxazinones via cycloaddition/cycloreversion sequences. nih.govresearchgate.net
Piperazine Nitrogens: The secondary amine character of the N4 nitrogen of the piperazine ring (once the pyridine is attached) allows for further substitution, while the N1 nitrogen's reactivity is modulated by its connection to the aniline ring. Piperazine itself is a key building block for a wide range of pharmaceuticals. nih.gov
By leveraging the differential reactivity of these sites, chemists can use this compound as a scaffold to build libraries of diverse compounds for screening and lead optimization in various research fields.
| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Structure Type |
|---|---|---|---|
| Aniline Amine | Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | Fused quinoline (B57606) ring system |
| Aniline Amine | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, base | Triarylamine derivatives |
| Pyridine Ring | C-H Arylation | Aryl halide, Palladium catalyst | Functionalized pyridine core |
| Aniline Ring | Electrophilic Aromatic Substitution | Br₂, FeBr₃ or HNO₃, H₂SO₄ | Halogenated or nitrated aniline ring |
Future Directions and Emerging Research Paradigms
Development of Next-Generation Scaffolds Based on the 2-[4-(2-Pyridyl)-1-piperazinyl]aniline Template
The this compound structure is a versatile template for creating next-generation therapeutic agents. The development of new scaffolds focuses on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues.
Research into pyridine (B92270) derivatives has shown that the introduction and positioning of specific functional groups can significantly enhance biological activity. nih.gov For instance, the addition of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often improves the antiproliferative activity of pyridine compounds, whereas bulky groups or halogens may have a detrimental effect. nih.gov
The development of next-generation scaffolds from the arylpiperazine template involves several strategies:
Library Synthesis: Modern techniques like solid-phase synthesis enable the rapid creation of large libraries of arylpiperazine derivatives. This high-throughput approach allows for extensive screening to identify compounds with desired biological activities, such as affinity for specific central nervous system (CNS) receptors. nih.gov
Functional Group Modification: Researchers systematically alter different parts of the molecule. For example, in a related nitrophenyl piperazine (B1678402) scaffold, modifications to the amino group, the phenyl ring, and other substituents were evaluated to optimize inhibitory activity against specific ion channels. nih.gov
Hybrid Molecule Design: The core scaffold can be combined with other pharmacophores to create hybrid molecules with unique properties. One study described the design of arylpiperazine derivatives that incorporated structural fragments with antioxidant properties to counteract oxidative stress associated with certain neurological disorders. nih.gov
This strategic evolution of the core scaffold, informed by SAR, aims to produce drug candidates with improved therapeutic profiles.
Table 1: Strategies for Developing Next-Generation Arylpiperazine Scaffolds
| Development Strategy | Description | Example Application/Finding | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Guided Design | Utilizing data on how chemical structure relates to biological activity to make targeted modifications. | The presence of -OH, -NH2, and -C=O groups on pyridine derivatives can enhance antiproliferative activity. | nih.gov |
| Combinatorial Library Synthesis | Employing methods like solid-phase synthesis to generate a large number of diverse but related compounds for screening. | A 24-membered library of arylpiperazine derivatives was synthesized to find potent agents for 5-HT1A/5-HT2A receptors. | nih.gov |
| Bioisosteric Replacement and Functionalization | Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve target interaction or pharmacokinetics. | Systematic replacement of the sulfonamide and amino groups in a nitrophenyl piperazine scaffold to improve potency against the AeKir1 channel. | nih.gov |
| Hybrid Molecule Construction | Fusing the core scaffold with other molecular fragments that possess distinct biological activities (e.g., antioxidant properties). | New arylpiperazine derivatives were designed with added antioxidant fragments to potentially treat psychosis and ASD. | nih.gov |
Application in Polypharmacology and Multi-Target Ligand Design
Polypharmacology, the concept of a single drug interacting with multiple targets, is an emerging paradigm for treating complex diseases like cancer and CNS disorders. The this compound scaffold is exceptionally well-suited for the design of multi-target ligands due to its ability to be tailored to fit the binding sites of various receptors and enzymes.
Arylpiperazine derivatives have a well-documented history of interacting with multiple targets. For example, compounds have been intentionally designed to modulate a specific profile of serotonin (B10506) and dopamine (B1211576) receptors (5-HT1A, 5-HT2A, 5-HT7, and D2) to address the multifaceted nature of psychosis. nih.gov This approach acknowledges that complex diseases often result from perturbations in multiple signaling pathways, which may not be effectively treated by a single-target drug.
The strategy extends beyond neurotransmitter receptors. In the context of Alzheimer's disease, researchers have designed piperidine-based molecules that act as both histamine (B1213489) H3 receptor (H3R) antagonists and acetylcholinesterase (AChE) inhibitors. nih.gov This dual action aims to enhance cholinergic neurotransmission through two different mechanisms, potentially offering a synergistic therapeutic effect. nih.gov The flexibility of the piperazine and related piperidine (B6355638) linkers allows for the incorporation of different recognition moieties, enabling the resulting compound to bridge and interact with distinct biological targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov For scaffolds like this compound, these computational tools offer powerful methods for predicting activity, optimizing structures, and identifying novel candidates.
In Silico Screening and Prediction: Computational models can screen virtual libraries of thousands of derivatives to prioritize which compounds to synthesize. Quantitative structure-activity relationship (QSAR) models, for instance, can identify key molecular descriptors that correlate with biological activity. mdpi.com In one study, QSAR models for piperazine derivatives identified descriptors like LUMO energy and polar surface area as being critical for inhibitory activity against the mTORC1 protein, leading to the design of five promising new candidates. mdpi.com
Structure-Based Lead Optimization: AI-driven software can guide the optimization of a lead compound. For example, the deep learning tool Deepfrag has been used to suggest modifications to a molecule to improve its binding to a target protein, such as human DNA topoisomerase IIα. nih.gov This approach, combined with molecular simulations, provides detailed insights into the specific interactions between the ligand and the protein's binding site. nih.gov
Mechanism of Action Studies: Computational techniques such as molecular docking and molecular dynamics simulations are used to predict how a compound binds to its target. This was demonstrated in a study of ciprofloxacin-aniline hybrids, where induced fit docking helped to elucidate the potential binding mode and inhibitory mechanism against topoisomerase II. researchgate.netresearchgate.net
These AI and ML-driven approaches reduce the time and cost of drug development by focusing laboratory efforts on the most promising molecules, thereby accelerating the journey from chemical scaffold to clinical candidate. nih.govnih.gov
Table 2: Applications of AI and Machine Learning in Arylpiperazine Drug Discovery
| AI/ML Application | Methodology | Outcome/Purpose | Reference |
|---|---|---|---|
| Virtual Screening & Candidate Selection | Quantitative Structure-Activity Relationship (QSAR) models, in silico ADME profiling. | Identified five piperazine derivatives as promising mTORC1 inhibitors with favorable pharmacokinetic profiles. | mdpi.com |
| Structure-Based Optimization | Deep learning (e.g., Deepfrag software) combined with molecular simulations and free energy calculations. | Guided the optimization of substituents on a heterocyclic scaffold to improve inhibition of human DNA topoisomerase IIα. | nih.gov |
| Mechanistic Insight | Induced fit docking and PASS (Prediction of Activity Spectra for Substances) analysis. | Predicted topoisomerase II as the therapeutic target for a ciprofloxacin-aniline hybrid and delineated its binding interactions. | researchgate.netresearchgate.net |
| Binding Mode Analysis | Molecular docking and molecular dynamics simulations. | Deciphered the binding mode of a potent piperazine-based ligand to the sigma-1 receptor (S1R) to guide further optimization. | nih.gov |
Exploration of New Methodologies for Chemical Synthesis and Characterization
Advancements in chemical synthesis and analytical characterization are crucial for efficiently producing and validating novel compounds based on the this compound scaffold.
New Synthetic Methodologies: The synthesis of arylpiperazines is continuously evolving. While traditional methods like nucleophilic substitution and reductive amination remain important, newer strategies offer improved efficiency, yield, and scalability. mdpi.com
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming the crucial aryl-nitrogen bond between the aniline (B41778)/pyridine ring and the piperazine core, often providing higher yields than older methods. mdpi.com
Solid-Phase Synthesis: As mentioned, this technique allows for the automated and parallel synthesis of many derivatives at once, which is ideal for building chemical libraries for screening purposes. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions (temperature, pressure, reaction time), leading to better yields, higher purity, and improved safety compared to batch synthesis. This methodology is increasingly being adopted for the synthesis of active pharmaceutical ingredients.
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes using electrochemical methods that avoid harsh reagents and metal catalysts or designing catalyst-free reactions that proceed with high efficiency. researchgate.netmdpi.com
Advanced Characterization Techniques: Accurate characterization is essential to confirm the structure, purity, and properties of newly synthesized compounds. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. nih.gov
Single-Crystal X-ray Diffraction: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state. It was used to determine the precise conformation and intermolecular interactions of the complex pharmaceutical Imatinib, which contains a piperazine moiety. mdpi.com
Computational Spectroscopy: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute theoretical spectra (e.g., IR, NMR). researchgate.net Comparing these computed spectra with experimental data provides a high level of confidence in the structural assignment of a new molecule. researchgate.net
Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. mdpi.com
The synergy between these innovative synthetic methods and advanced characterization tools will continue to accelerate the discovery and development of next-generation drugs derived from the this compound template.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-[4-(2-pyridyl)-1-piperazinyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2-pyridylpiperazine with substituted aniline derivatives. Key steps include nucleophilic aromatic substitution or Buchwald-Hartwig amination. For example, highlights similar piperidine derivatives synthesized via palladium-catalyzed cross-coupling, requiring inert atmospheres (e.g., N₂) and temperatures between 80–120°C to achieve yields >70% . Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd(OAc)₂ with Xantphos) critically affect regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to confirm the piperazinyl-aniline linkage and pyridyl substituent positions. provides SMILES notation (Nc1ccc(cc1)c1ccccn1) for a related compound, which can guide spectral assignments . FT-IR spectroscopy identifies N-H stretching (3300–3500 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹). Computational methods (DFT calculations) predict electron density distribution, aiding in understanding reactivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize receptor-binding assays (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s prevalence in CNS-targeting drugs (see for analogous pharmacological testing) . Cell viability assays (MTT or resazurin) assess cytotoxicity, while fluorescence-based calcium flux assays measure GPCR activation. suggests using SPR (surface plasmon resonance) to quantify binding kinetics with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or biological activity between synthetic batches?
- Methodological Answer : Contradictions often arise from residual solvents, stereochemical impurities, or polymorphic forms. Employ advanced analytical techniques:
- HPLC-MS : Detect trace impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography : Confirm stereochemistry and crystal packing effects, as seen in ’s structural data .
- DSC (Differential Scanning Calorimetry) : Identify polymorphs by analyzing melting point variations .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Modify substituents to enhance metabolic stability and bioavailability:
- Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce first-pass metabolism, as demonstrated in .
- Prodrug design : Mask the aniline group with acetyl or tert-butyloxycarbonyl (Boc) protections to improve solubility .
- In silico ADME prediction : Tools like SwissADME predict blood-brain barrier permeability, critical for CNS applications .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Core scaffold modifications : Replace the pyridyl group with quinoline ( ) or isoxazole () to alter receptor affinity .
- Substituent positioning : Compare meta vs. para substitutions on the aniline ring using molecular docking (AutoDock Vina) to predict binding poses .
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonding with the piperazinyl nitrogen) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
